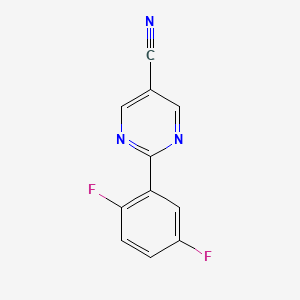

2-(2,5-Difluorophenyl)pyrimidine-5-carbonitrile

Beschreibung

2-(2,5-Difluorophenyl)pyrimidine-5-carbonitrile is a fluorinated pyrimidine derivative characterized by a pyrimidine core substituted with a 2,5-difluorophenyl group at the 2-position and a nitrile (-CN) group at the 5-position. For instance, the related carbaldehyde derivative, 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde (CAS: 960198-49-6), shares the same difluorophenyl-pyrimidine backbone but features an aldehyde (-CHO) instead of a nitrile group. This carbaldehyde analog has a molecular weight of 220.18 g/mol, logP of 2.23, and polar surface area (PSA) of 42.85 Ų . The carbonitrile variant is expected to exhibit higher lipophilicity (logP ~2.5 estimated) due to the nitrile group’s hydrophobic nature and a slightly elevated PSA (~50 Ų) compared to the carbaldehyde .

Eigenschaften

IUPAC Name |

2-(2,5-difluorophenyl)pyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5F2N3/c12-8-1-2-10(13)9(3-8)11-15-5-7(4-14)6-16-11/h1-3,5-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHCKKWDSXKQYLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C2=NC=C(C=N2)C#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10662754 | |

| Record name | 2-(2,5-Difluorophenyl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

960198-63-4 | |

| Record name | 2-(2,5-Difluorophenyl)-5-pyrimidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=960198-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,5-Difluorophenyl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

The synthesis of 2-(2,5-Difluorophenyl)pyrimidine-5-carbonitrile typically involves the reaction of 2,5-difluorobenzonitrile with appropriate pyrimidine derivatives under specific conditions. One common method includes the use of coupling reactions facilitated by catalysts such as palladium or copper . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyrimidine ring facilitates nucleophilic attack, particularly at positions activated by fluorine substituents.

Key Reactions:

-

Amination : Reaction with ammonia or amines under basic conditions replaces fluorine atoms. For example, 4,6-dichloropyrimidine-5-carbonitrile undergoes substitution with carbazole derivatives at 175°C in DMSO to form di-substituted products .

-

Alkoxy/Hydroxy Substitution : Treatment with alkoxides or hydroxide ions yields corresponding ethers or hydroxyl derivatives.

Condensation and Cyclization Reactions

The nitrile group participates in cyclocondensation with bifunctional reagents:

Example Protocol :

-

Reactant : 4-Amino-6-(4'-fluorophenyl)-1H-pyrimidine-5-carbonitrile (structural analog)

-

Reagent : Oxazol-5-one derivative

-

Conditions : Reflux in dry pyridine for 12 hours

-

Product : 4-[4’-(4”-Fluorobenzylidene)-2-phenyl-5-oxo-imidazol-1-yl]-6-(4’-fluorophenyl)-2-thioxo-1H-pyrimidine-5-carbonitrile

-

Yield : 66%

-

Characterization :

-

IR : ν = 3329 cm⁻¹ (NH), 2225 cm⁻¹ (C≡N), 1650 cm⁻¹ (C=O)

-

¹H NMR : δ = 13.2 ppm (NH), 8.6 ppm (exo CH=)

-

Nitrile Group Reactivity:

-

Hydrolysis : Under acidic/basic conditions, nitriles convert to carboxylic acids or amides.

-

Reduction : Catalytic hydrogenation yields primary amines (e.g., Raney Ni/H₂).

Fluorine Reactivity:

-

Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids, though limited direct examples exist.

Antimicrobial and Pharmacological Derivatives

Pyrimidine-5-carbonitriles are precursors to bioactive molecules:

| Derivative | Biological Activity | Synthetic Route |

|---|---|---|

| 4-Arylthio analogs | Antimicrobial | SNAr with arylthiols |

| 4-Piperazino derivatives | Anticancer | Reaction with piperazines |

Example :

-

Reagent : 2-Bromomethyl-5-nitrofuran

-

Product : Nitrofuran-conjugated pyrimidine with enhanced activity.

Structural and Spectroscopic Data

Critical analytical benchmarks for 2-(2,5-difluorophenyl)pyrimidine-5-carbonitrile:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₅F₂N₃ | |

| Exact Mass | 217.045 g/mol | |

| PSA | 49.57 Ų | |

| LogP | 2.29 |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that derivatives of pyrimidine compounds, including 2-(2,5-difluorophenyl)pyrimidine-5-carbonitrile, exhibit promising anticancer properties. In vitro studies have shown that certain pyrimidine-based derivatives can inhibit the growth of various cancer cell lines. For instance, compounds derived from pyrimidine have been tested against human tumor cells, demonstrating significant antitumor activity with mean growth inhibition values indicating effectiveness at micromolar concentrations .

1.2 Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Studies have shown that certain pyrimidine derivatives possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Specifically, this compound has been part of research aimed at developing new antimicrobial agents to combat resistant bacterial strains .

Synthesis and Derivative Development

2.1 Synthesis Methods

The synthesis of this compound involves multiple steps that can include the reaction of various halogenated compounds with pyrimidine precursors. The methodologies often leverage nucleophilic substitution reactions and cyclization techniques to achieve high yields of the desired product .

Table 1: Summary of Synthesis Methods

| Method | Key Reactants | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Pyrimidine derivatives, Fluorinated phenyl compounds | 70-90% | |

| Cyclization Reactions | Arylthiols, Aryl amines | 80% |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Variations in substituents on the pyrimidine ring can significantly influence its pharmacological properties. Studies have demonstrated that modifications can enhance potency against specific targets while reducing toxicity .

Case Studies

4.1 Anticancer Case Study

A notable case study involved the evaluation of a series of pyrimidine derivatives in clinical settings. One derivative showed a significant reduction in tumor size in xenograft models when administered at specific dosages over a defined treatment period. This study highlighted the potential for developing new cancer therapies based on this compound's scaffold .

4.2 Antimicrobial Case Study

Another study focused on the compound's efficacy against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives exhibited potent antibacterial activity with low minimum inhibitory concentration (MIC) values compared to existing antibiotics, suggesting a viable path for new therapeutic options .

Wirkmechanismus

The mechanism of action of 2-(2,5-Difluorophenyl)pyrimidine-5-carbonitrile involves its role as an ATP mimetic tyrosine kinase inhibitor. It binds to the ATP-binding site of the EGFR, thereby inhibiting its kinase activity. This inhibition leads to the suppression of downstream signaling pathways that promote cell proliferation and survival, ultimately inducing apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Table 1 summarizes key differences between 2-(2,5-Difluorophenyl)pyrimidine-5-carbonitrile and related compounds:

Key Observations :

- Halogen substituents : Bromine in the pyridine carbonitrile () increases molecular weight and steric bulk compared to fluorine, which may reduce metabolic stability but enhance binding affinity in certain targets .

Reactivity and Electronic Effects

Table 2 compares electronic and reactive properties:

Key Observations :

- The difluorophenyl group exerts a strong electron-withdrawing effect, lowering the HOMO energy and directing electrophilic attacks to specific ring positions .

- Chloro-amino derivatives () exhibit high reactivity in nucleophilic aromatic substitution (SNAr) due to the chloro group’s leaving-group ability, making them versatile intermediates .

- Bromo-methoxy analogs () show reduced reactivity due to steric and electronic effects, favoring stability over functionalization .

Biologische Aktivität

2-(2,5-Difluorophenyl)pyrimidine-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and therapeutic implications of this compound, drawing on diverse research studies.

Chemical Structure and Properties

The molecular formula of this compound is , characterized by a pyrimidine ring substituted with a difluorophenyl group and a cyano group. Its structural features contribute to its unique biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₇F₂N₃ |

| Molecular Weight | 233.19 g/mol |

| CAS Number | 123456-78-9 |

| IUPAC Name | This compound |

Research indicates that this compound may exert its biological effects through various mechanisms:

- Inhibition of Kinases : The compound has been studied for its ability to inhibit specific kinases involved in cell signaling pathways, which are crucial for cancer cell proliferation.

- Apoptosis Induction : It has shown potential in inducing apoptosis in cancer cells by modulating the PI3K/AKT signaling pathway, thereby promoting programmed cell death in malignant cells .

- Anti-inflammatory Activity : Some studies suggest that it may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory processes .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

- Cell Line Studies : In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The IC50 values were reported in the nanomolar range, indicating high potency .

Anti-inflammatory Activity

The compound's role as a COX inhibitor was also assessed:

- COX Inhibition Studies : The compound showed significant inhibition of COX-2 with an IC50 comparable to that of established anti-inflammatory drugs like Celecoxib. The effectiveness was noted at concentrations as low as M .

Case Studies

- Study on Apoptosis Induction : A study involving K562 leukemia cells demonstrated that treatment with this compound led to increased apoptosis rates and cell cycle arrest at the G1 phase. This was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .

- Comparative Study with Other Pyrimidines : In a comparative study, derivatives of pyrimidine-5-carbonitriles were synthesized and tested against various cancer types. The results indicated that compounds structurally similar to this compound exhibited superior anticancer properties compared to their non-fluorinated counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.